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Compound of Interest

Compound Name: BSJ-03-123

Cat. No.: B2452121 Get Quote

Technical Support Center: BSJ-03-123
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of BSJ-03-123, a selective CDK6 degrader.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of BSJ-03-123?

BSJ-03-123 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6)[1][2]. It is

a proteolysis-targeting chimera (PROTAC) that induces the ubiquitination and subsequent

proteasomal degradation of CDK6[3].

Q2: How selective is BSJ-03-123 for CDK6 over other kinases, particularly its close homolog

CDK4?

BSJ-03-123 demonstrates remarkable selectivity for CDK6 over CDK4. This selectivity is

attributed to its ability to exploit protein-interface differences between the two kinases, leading

to the formation of a stable ternary complex with CDK6 and the E3 ligase Cereblon (CRBN),

but not with CDK4[1]. Quantitative proteomics analysis revealed that at a concentration of 100

nM for 1 hour, CDK6 was the only protein significantly depleted out of more than 5,000

quantified proteins[4].

Q3: Does BSJ-03-123 induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3)?
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No, BSJ-03-123 was specifically designed to avoid the degradation of the common

neosubstrates of phthalimide-based degraders, IKZF1 and IKZF3[2][3].

Q4: What are the known off-target effects of BSJ-03-123 at higher concentrations?

While highly selective at lower concentrations (e.g., 100-200 nM), KINOMEScan data suggests

that at a concentration of 1 µM, BSJ-03-123 may inhibit off-target kinases to a lesser extent[4].

Therefore, for optimal selectivity, it is recommended to use concentrations below 1 µM[4].
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Issue Possible Cause Recommended Action

Unexpected cellular phenotype

not consistent with CDK6

degradation.

Use of high concentrations (>1

µM) may lead to off-target

kinase inhibition.

Titrate BSJ-03-123 to the

lowest effective concentration

for CDK6 degradation in your

cell line, ideally between 100-

200 nM. Confirm target

engagement and degradation

at the selected concentration

via Western blot or proteomics.

Variability in CDK6 degradation

efficiency between

experiments.

Differences in treatment time,

cell density, or passage

number.

Standardize experimental

parameters. A treatment time

of 2-3 hours is often sufficient

for effective CDK6

degradation[4]. Ensure

consistent cell health and

density.

No CDK6 degradation

observed.

The cell line may lack essential

components of the degradation

machinery (e.g., CRBN).

Confirm CRBN expression in

your cell line. As a control, test

BSJ-03-123 in a CRBN-

positive cell line known to be

sensitive, such as MOLM-14 or

MV4-11. Degradation is

CRBN-dependent[1][3].

Both CDK4 and CDK6 are

degraded.

This is unexpected as BSJ-03-

123 is highly selective for

CDK6.

Verify the identity and purity of

the BSJ-03-123 compound.

Consider the possibility of

using a different, non-selective

degrader.

Quantitative Data Summary
Table 1: In Vitro Potency of BSJ-03-123
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Target Assay Potency (IC₅₀)

CDK6/CyclinD1 In vitro kinase inhibition 8.7 nM[4]

Table 2: Proteome-wide Selectivity of BSJ-03-123

Concentration Treatment Time Cell Line Key Finding

100 nM 1 hour MOLM-14

CDK6 was the only

protein depleted

among >5,000

quantified proteins[4].

250 nM 5 hours Molt4

Resulted in the loss of

CDK6, but not CDK4

or IKZF1/3[3].

Experimental Protocols
Western Blot for CDK6 Degradation

Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of BSJ-03-
123 (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 4, 6,

24 hours).

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and

transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against

CDK6, CDK4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with

appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system.
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Caption: Mechanism of action for BSJ-03-123-mediated CDK6 degradation.
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Caption: Workflow for evaluating BSJ-03-123-induced protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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